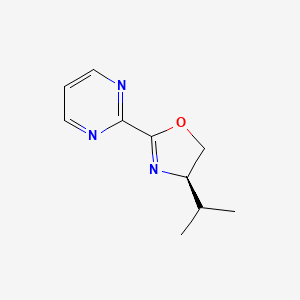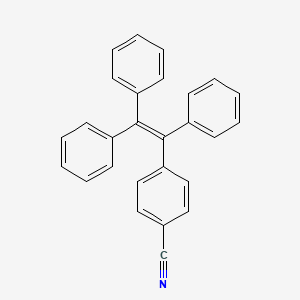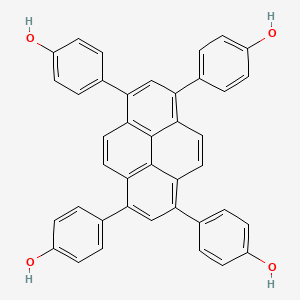
4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)diphenol
Vue d'ensemble
Description
4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)diphenol is a useful research compound. Its molecular formula is C26H19BrO2 and its molecular weight is 443.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- It is used in the synthesis of hydrocarbons capable of diyl formation (Wittig, 1980).
- This compound plays a crucial role in the efficient preparation of terphenyl derivatives via palladium-catalyzed sequential directed C (Ren et al., 2014).
- It serves as a versatile building block for clathrate type and macrocyclic host–guest inclusion applications (Apel et al., 2001).
- The compound is utilized in synthesizing various compounds for scientific research (Mercier et al., 1986).
- It is used in structural characterization and molecular structure determination in organic chemistry (Liang et al., 2017).
- 4-Hydroxy-diphenyl-α containing polymethacrylate catalyst, derived from this compound, is evaluated in the asymmetric reduction of 1-arylethanones (Thvedt et al., 2011).
- Functional heterocyclic polymers derived from this compound find applications in photolithography, film-forming, and high-refractive-index materials (Zhang et al., 2016).
- Antimicrobial activity against various bacteria and fungi has been noted in related compounds (Mabkhot et al., 2014).
- Soluble conjugated cumulene polymers synthesized from this compound are well soluble in organic solvents (Kinoshita et al., 2000).
- Its synthesis serves as a foundation for discussions on topics like polymer plastic or epoxy resin synthesis, intellectual property, and environmental toxicology (Gregor, 2012).
- The compound is incorporated as an anchoring ligand in copper(I)-containing dyes in dye-sensitized solar cells (Brauchli et al., 2015).
- It is used in the synthesis of 9,10-dihydro-9-heteroanthracenes via organometallic derivatives (Bickelhaupt et al., 1976).
- Bis-Schiff bases derived from this compound are efficient corrosion inhibitors for mild steel in acidic medium (Arshad et al., 2020).
- Substituted 1,2-diarylethenes synthesized from this compound exhibit dual fluorescence, useful in photophysical studies (Singh & Kanvah, 2001).
- Copolymers containing this compound show high thermal stability and electrical insulating properties, useful for creating thin flexible films (Hamciuc et al., 2008).
- New soluble polyurethanes based on this compound have been prepared and characterized for their acoustic properties (Raghu et al., 2007).
- The synthesis of 3-arylbutenes for pharmaceutical use is achieved using a novel protocol with asymmetric catalysis involving this compound (RajanBabu et al., 2003).
- New optically active poly(azo-ester-imide)s with good inherent viscosities, optical activities, and thermal stabilities have been synthesized from this compound (Hajipour et al., 2009).
- Its derivatives have been effective in hydrodebromination reactions catalyzed by palladium complexes (Wei & Hor, 1998).
Propriétés
IUPAC Name |
4-[2-(4-bromophenyl)-1-(4-hydroxyphenyl)-2-phenylethenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrO2/c27-22-12-6-19(7-13-22)25(18-4-2-1-3-5-18)26(20-8-14-23(28)15-9-20)21-10-16-24(29)17-11-21/h1-17,28-29H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKSOPKPNLVTRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




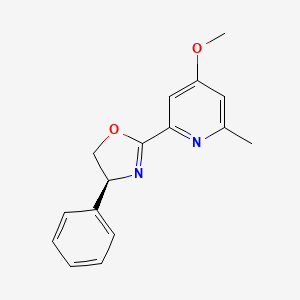
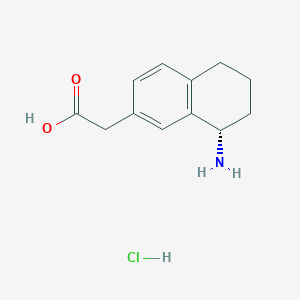
![(3aS,8aR)-2-(Isoquinolin-3-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8181181.png)
![(2S,2'S)-2,2'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dipropionic acid](/img/structure/B8181185.png)
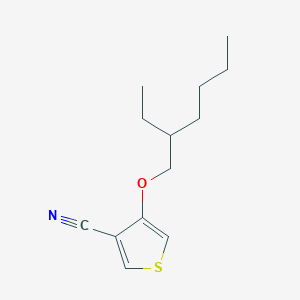
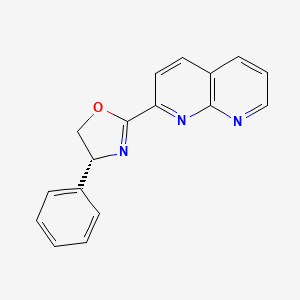
![(3aS,8aR)-2-(1,8-Naphthyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8181196.png)
![(2S)-2-[18-[(1S)-1-carboxyethyl]-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propanoic acid](/img/structure/B8181199.png)
